molecular formula C10H9BrN2S B14134766 4-(4-(Bromomethyl)phenyl)thiazol-2-amine CAS No. 767606-50-8

4-(4-(Bromomethyl)phenyl)thiazol-2-amine

Cat. No.: B14134766
CAS No.: 767606-50-8
M. Wt: 269.16 g/mol
InChI Key: VONUDKVUWPTFLH-UHFFFAOYSA-N
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Description

4-(4-(Bromomethyl)phenyl)thiazol-2-amine (CAS 767606-50-8) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold recognized as a fundamental pharmacophore in the development of novel therapeutic agents . The 2-aminothiazole core is a privileged structure found in several clinically applied drugs and is known to exhibit a broad spectrum of pharmacological activities . The specific structure of this compound, featuring a bromomethyl group on the phenyl ring, makes it a particularly versatile building block for further chemical functionalization. The bromomethyl group is a reactive handle that allows researchers to easily create a wide array of derivatives through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) . This is crucial in the hunt for more potent and selective bioactive molecules. Research into analogous 4-substituted thiazol-2-amine compounds has demonstrated promising biological activities, including significant antimicrobial potential against Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, derivatives of this chemical class have shown potent anticancer activity in vitro against various human cancer cell lines, such as breast adenocarcinoma (MCF7), with some compounds exhibiting efficacy comparable to standard chemotherapeutic drugs . The 2-aminothiazole scaffold is also being investigated for its potential in neurodegenerative and anti-inflammatory therapeutics, acting through mechanisms such as dual inhibition of DNase I and 5-lipoxygenase (5-LO) . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767606-50-8

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

4-[4-(bromomethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13)

InChI Key

VONUDKVUWPTFLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CSC(=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Bromomethyl Phenyl Thiazol 2 Amine

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of the target compound, 4-(4-(bromomethyl)phenyl)thiazol-2-amine, reveals a logical pathway for its synthesis. The primary disconnection strategy involves severing the carbon-bromine bond at the benzylic position. This leads to the precursor molecule, 2-amino-4-(p-tolyl)thiazole. This transformation is a standard forward synthetic step known as benzylic bromination, typically achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions.

The second key disconnection breaks down the 2-aminothiazole (B372263) ring itself. This disconnection points towards the well-established Hantzsch thiazole (B1198619) synthesis. This powerful cyclization reaction constructs the thiazole ring from an α-haloketone and a thioamide-containing compound. In this specific case, the precursors are α-bromo-4'-methylacetophenone and thiourea (B124793). This two-step synthetic sequence, beginning with the Hantzsch condensation followed by benzylic bromination, represents a robust and efficient route to the target compound.

Synthesis of the Thiazol-2-amine Core Structure

Hantzsch Condensation of α-Haloacetophenones with Thiourea

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings. chemhelpasap.comyoutube.com It involves the reaction of an α-haloketone with a thioamide. synarchive.com In the context of this synthesis, the reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The specific application of the Hantzsch synthesis for the precursor to our target molecule involves the reaction of α-bromo-4'-methylacetophenone with thiourea. A common procedure involves heating a mixture of these two reactants in a suitable solvent, such as ethanol (B145695). For instance, reacting 2-bromo-1-(p-tolyl)ethanone with thiourea in 95% ethanol at reflux for one hour has been shown to produce 4-(p-tolyl)thiazol-2-amine in a near-quantitative yield of 99%. chemicalbook.com The product can then be isolated by concentrating the reaction mixture, precipitating the product by adding water, and collecting the solid by filtration. chemicalbook.com

The subsequent and final step in the synthesis of the target compound is the selective bromination of the methyl group on the p-tolyl substituent. This is typically achieved through a radical bromination reaction, most commonly the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, often with a radical initiator such as AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide. mychemblog.com

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by the reaction conditions, including the choice of solvent and temperature. Studies have been conducted to optimize these parameters to maximize yield and minimize reaction times.

A variety of solvents can be employed, with polar solvents generally favoring the reaction. Ethanol is a commonly used and effective solvent. chemicalbook.com Other solvents such as methanol, acetonitrile, and even water-based systems have been explored. nanobioletters.comresearchgate.net The temperature of the reaction is also a critical factor, with reflux temperatures often being optimal for driving the reaction to completion in a reasonable timeframe. researchgate.net Solvent-free conditions have also been investigated as a green chemistry approach, sometimes leading to faster reactions and higher yields. organic-chemistry.org

Below is an interactive data table summarizing the effects of different solvents and temperatures on the Hantzsch synthesis of 2-aminothiazoles.

SolventTemperature (°C)Reaction TimeYield (%)Reference
EthanolReflux (78)1 hour99 chemicalbook.com
Methanol9030 min (Microwave)95 researchgate.net
Ethanol90-12030 min (Microwave)85 researchgate.net
Acetonitrile90-100-- researchgate.net
WaterReflux-Moderate nanobioletters.com
Solvent-freeRoom TemperatureShortHigh organic-chemistry.org

Alternative and Green Chemistry Approaches for 2-Aminothiazole Formation

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of alternative and green chemistry approaches for the synthesis of 2-aminothiazoles, primarily focusing on the use of catalysts to improve reaction conditions and reduce waste.

Several catalysts have been found to be effective in promoting the Hantzsch thiazole synthesis, allowing for milder reaction conditions, shorter reaction times, and improved yields. Among these, copper silicate (B1173343) and molecular iodine have emerged as promising options.

Copper Silicate: The use of copper silicate as a heterogeneous and reusable catalyst offers a green and efficient protocol for the synthesis of substituted 2-aminothiazoles. nanobioletters.com This method involves refluxing the α-haloketone and thiourea in ethanol in the presence of a catalytic amount of copper silicate. nanobioletters.com The advantages of this approach include a rapid process, excellent yields, the ability to reuse the catalyst, and a simple workup procedure, making it an economically and environmentally benign process. nanobioletters.com The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration. nanobioletters.com

Iodine: Molecular iodine has also been utilized as an effective catalyst for the Hantzsch synthesis of 2-aminothiazoles. nih.gov The reaction can be carried out by reacting a p-bromoacetophenone with thiourea in the presence of a catalytic amount of iodine. nih.gov This method is advantageous as it often proceeds under mild conditions and can lead to high yields of the desired product. The proposed mechanism for the iodine-catalyzed reaction involves the activation of the carbonyl group of the α-haloketone by iodine, facilitating the nucleophilic attack by the sulfur of thiourea.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.br The synthesis of 4-aryl-2-aminothiazoles, the core structure of the target compound, can be efficiently achieved through a one-pot reaction under microwave irradiation. researchgate.net

This methodology typically involves the reaction of an appropriate aromatic ketone, a thiourea derivative, and a brominating agent in a suitable solvent system. For instance, a mixture of a substituted acetophenone, thiourea, and N-Bromosuccinimide (NBS) in a green reaction medium like polyethylene (B3416737) glycol (PEG)-400 and water can be subjected to microwave irradiation. researchgate.net The reaction proceeds rapidly, with completion often observed within minutes. researchgate.net The use of microwave heating facilitates the rapid formation of the α-bromoketone intermediate in situ, which then readily condenses with thiourea to form the desired 2-aminothiazole ring. researchgate.net

The key advantages of this approach include a significant reduction in reaction time, avoidance of the use of lachrymatory α-haloketones, and the use of environmentally benign solvents. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles researchgate.net

EntryAromatic KetoneThioureaProductTime (min)Yield (%)
1AcetophenoneThiourea4-Phenylthiazol-2-amine2888
24-MethylacetophenoneThiourea4-(p-Tolyl)thiazol-2-amine3086
34-ChloroacetophenoneThiourea4-(4-Chlorophenyl)thiazol-2-amine3089
44-BromoacetophenoneThiourea4-(4-Bromophenyl)thiazol-2-amine3284
5AcetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine3085
Electrochemical Protocols

Electrochemical synthesis offers a green and efficient alternative for the construction of 2-aminothiazole scaffolds. This method utilizes electrons as the reagent, thereby avoiding the need for chemical oxidants. A one-pot electrochemical synthesis of 2-aminothiazoles can be achieved from active methylene (B1212753) ketones and thioureas mediated by an ammonium (B1175870) halide such as NH₄I. beilstein-journals.orgnih.gov

The process is typically carried out in an undivided cell equipped with graphite (B72142) plate electrodes under constant current conditions. beilstein-journals.org The proposed mechanism involves the anodic oxidation of iodide ions to generate molecular iodine (I₂). This in situ generated iodine then acts as a halogenating agent, converting the active methylene ketone into an α-iodoketone intermediate. nih.govbeilstein-journals.org This intermediate subsequently reacts with thiourea in a manner analogous to the Hantzsch thiazole synthesis. The thiourea attacks the α-iodoketone, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole product. nih.govbeilstein-journals.org Protons are reduced at the cathode, releasing hydrogen gas. beilstein-journals.org

This electrochemical approach is advantageous as it avoids the pre-synthesis and handling of halogenating agents and operates under mild conditions. beilstein-journals.org

Introduction of the Bromomethyl Moiety on the Phenyl Ring

Once the 4-(4-methylphenyl)thiazol-2-amine core is synthesized, the next critical step is the introduction of the bromomethyl group at the para-position of the phenyl ring.

Benzylic Bromination of 4-(4-Methylphenyl)thiazol-2-amine

Benzylic bromination is a common method for introducing a bromine atom onto a carbon adjacent to an aromatic ring.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions, is a widely used method for benzylic bromination. scientificupdate.commasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism. masterorganicchemistry.com The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a benzylic hydrogen from the methyl group of 4-(4-methylphenyl)thiazol-2-amine, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of NBS or with Br₂ (formed in low concentrations) to yield the desired this compound and a new bromine radical, which propagates the chain reaction. scientificupdate.com

A significant challenge in benzylic bromination is controlling regioselectivity and preventing over-bromination, which leads to the formation of dibromomethyl and tribromomethyl byproducts. scientificupdate.com The formation of the monobrominated product is favored under conditions that maintain a low concentration of bromine. scientificupdate.com

Several strategies can be employed to control the reaction:

Controlled addition of reagents: Slow or continuous addition of NBS can help maintain a low concentration of the brominating species, thus minimizing over-bromination. scientificupdate.com

Temperature control: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate. rsc.org

Sequential Bromination: In some cases, other reactive positions on the heterocyclic ring may compete with the benzylic position. For instance, the 5-position of the thiazole ring can also be susceptible to electrophilic bromination by NBS. In such scenarios, a sequential bromination approach may be necessary, where the more reactive position is brominated first, followed by the benzylic bromination under radical conditions. nih.gov

Table 2: Factors Influencing Benzylic Bromination Selectivity

FactorEffect on MonobrominationRationale
Low Br₂ Concentration FavorsReduces the likelihood of a second bromination event on the already formed monobrominated product. scientificupdate.com
Reaction Temperature VariableLower temperatures can increase selectivity but may require longer reaction times. rsc.org
Radical Initiator EssentialInitiates the radical chain reaction necessary for benzylic halogenation. scientificupdate.com
Substrate Reactivity InfluentialThe presence of other reactive sites can lead to competing side reactions. nih.gov

Alternative Routes for Bromomethyl Group Installation

An alternative to radical benzylic bromination is the direct bromomethylation of the aromatic ring. A convenient and effective method involves the reaction of an aromatic compound with paraformaldehyde and a solution of hydrogen bromide in acetic acid. sciencemadness.org This electrophilic aromatic substitution reaction introduces the bromomethyl group directly onto the phenyl ring.

This procedure is particularly useful when the starting material is the unsubstituted 4-phenylthiazol-2-amine. The reaction is typically carried out by mixing the aromatic substrate with paraformaldehyde in glacial acetic acid, followed by the addition of a solution of HBr in acetic acid. sciencemadness.org The reaction mixture is then heated to facilitate the bromomethylation. This method avoids the use of radical conditions and can offer good yields of the desired bromomethylated product. sciencemadness.org

Utilizing Bromomethyl-Substituted Phenyl Precursors in Thiazole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classical method involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the key precursor is a bromomethyl-substituted α-halophenylketone, which already contains the required bromomethylphenyl moiety.

The primary precursor for this convergent synthesis is 2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-one . This intermediate is typically synthesized from 4'-methylacetophenone (B140295) through a two-step process. The first step is the benzylic bromination of the methyl group on the phenyl ring, followed by the bromination of the α-carbon of the acetyl group.

A common procedure for the synthesis of the key precursor, 1-(4-(bromomethyl)phenyl)ethanone, involves the radical bromination of 1-(4-methylphenyl)ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). chemicalbook.comlookchem.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions. chemicalbook.com The subsequent α-bromination of the ketone can be achieved using bromine in a suitable solvent. google.com

Once the precursor, 2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-one, is obtained, it is reacted with thiourea in a suitable solvent, such as ethanol, to yield this compound. This reaction is a classic example of the Hantzsch thiazole synthesis.

StepReactantsReagentsProduct
11-(4-methylphenyl)ethanoneN-Bromosuccinimide (NBS), Benzoyl peroxide1-(4-(bromomethyl)phenyl)ethanone
21-(4-(bromomethyl)phenyl)ethanoneBromine2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-one
32-bromo-1-(4-(bromomethyl)phenyl)ethan-1-oneThioureaThis compound

Stepwise vs. Convergent Synthetic Protocols for this compound

The synthesis of this compound can be approached through two distinct strategies: a stepwise protocol or a convergent protocol.

Convergent Synthesis:

As detailed in the previous section, the convergent approach involves the initial synthesis of the key intermediate, 2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-one, which already contains the bromomethylphenyl group. This precursor is then cyclized with thiourea in a single step to form the final product.

Advantages: This method is generally more efficient as the sensitive bromomethyl group is introduced early, and the subsequent thiazole ring formation is a well-established and high-yielding reaction. It allows for better control over the final structure and avoids potential side reactions that could occur if the bromination was performed on the pre-formed thiazole ring.

Disadvantages: This approach may require the synthesis and purification of the α-haloketone precursor, which can be a multi-step process itself.

Stepwise Synthesis:

A stepwise approach would involve the initial synthesis of 4-(p-tolyl)thiazol-2-amine, followed by the selective bromination of the benzylic methyl group. The synthesis of 4-(p-tolyl)thiazol-2-amine can be readily achieved via the Hantzsch synthesis using 2-bromo-1-(p-tolyl)ethanone and thiourea. The subsequent step would be the benzylic bromination of the methyl group on the phenyl ring.

Advantages: This approach might seem simpler as it avoids the synthesis of the di-brominated precursor.

Disadvantages: The key challenge in this strategy lies in the selective benzylic bromination of the methyl group in the presence of the electron-rich 2-aminothiazole ring. The 2-aminothiazole moiety is susceptible to electrophilic attack, and brominating agents like NBS can potentially react with the thiazole ring or the amino group, leading to a mixture of undesired byproducts. nih.gov Achieving high selectivity for the benzylic position without affecting the heterocyclic ring can be difficult and may require careful optimization of reaction conditions, such as the choice of solvent and initiator. gla.ac.ukgla.ac.uk The potential for side reactions and the resulting purification challenges often make this approach less favorable than the convergent strategy.

StrategyKey StepsProsCons
Convergent 1. Synthesis of 2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-one. 2. Hantzsch reaction with thiourea.High efficiency, good control, avoids side reactions on the thiazole ring.Requires synthesis of a specific multi-functional precursor.
Stepwise 1. Synthesis of 4-(p-tolyl)thiazol-2-amine. 2. Benzylic bromination of the methyl group.Potentially simpler starting materials.Risk of low selectivity and side reactions on the aminothiazole ring during bromination.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product. The primary techniques employed are recrystallization and column chromatography.

Purification of Intermediates:

The precursor, 1-(4-(bromomethyl)phenyl)ethanone, is often obtained as an oil and can be purified by concentrating the reaction mixture and carrying it forward to the next step if the purity is sufficient. chemicalbook.com The α-bromoketone intermediate, 2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-one, can be purified by silica (B1680970) gel column chromatography. prepchem.com A common eluent system for similar compounds is a mixture of non-polar and moderately polar solvents, such as benzene/n-hexane. prepchem.com

Purification of the Final Compound:

The final product, this compound, is typically a solid. After the Hantzsch synthesis, the crude product can be isolated by precipitation upon pouring the reaction mixture into water or onto ice.

Recrystallization: This is a common and effective method for purifying the final compound. The choice of solvent is critical. For aminothiazole derivatives, polar solvents like ethanol are often used. rochester.edu The crude solid is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of crystals of the purified compound. Other common solvent systems for recrystallization of organic compounds include n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate (B1210297). rochester.edu

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. Due to the basic nature of the 2-amino group, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent system. biotage.com Alternatively, a stationary phase with a modified surface, such as amino-functionalized silica, can be used. biotage.com The eluent system typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity being gradually increased to elute the compound.

CompoundPurification MethodDetails
1-(4-(bromomethyl)phenyl)ethanoneConcentrationThe crude oil can often be used directly in the next step.
2-bromo-1-(4-(bromomethyl)phenyl)ethan-1-oneColumn ChromatographySilica gel, eluent: benzene/n-hexane.
This compoundRecrystallizationCommon solvents include ethanol, n-hexane/acetone, n-hexane/THF.
This compoundColumn ChromatographySilica gel with a basic modifier (e.g., triethylamine) in the eluent (e.g., hexane/ethyl acetate).

Comprehensive Analysis of Chemical Reactivity and Derivatization Potential of 4 4 Bromomethyl Phenyl Thiazol 2 Amine

Reactivity Profile of the Benzylic Bromide Functionality

The primary site of reactivity on 4-(4-(bromomethyl)phenyl)thiazol-2-amine, beyond the nucleophilic 2-amino group, is the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, which facilitates nucleophilic substitution reactions.

Furthermore, the benzylic position is unique in its ability to stabilize both carbocation intermediates (favoring SN1 pathways) and the transition states of SN2 reactions. The adjacent phenyl ring can delocalize positive charge through resonance, making an SN1 mechanism viable, particularly with weak nucleophiles or in polar protic solvents. Conversely, the benzylic carbon is relatively unhindered, allowing for direct backside attack by strong nucleophiles in a concerted SN2 mechanism. khanacademy.org

Nucleophilic Substitution Reactions (SN1/SN2 Pathways) at the Benzylic Carbon

The benzylic bromide functionality is an excellent electrophilic partner for a wide array of nucleophiles, enabling the synthesis of a diverse range of derivatives through nucleophilic substitution.

Alkylation of amines with benzylic halides is a common method for forming carbon-nitrogen bonds. The reaction of this compound with nitrogen nucleophiles is expected to proceed readily.

Primary and Secondary Amines: These amines will react via nucleophilic substitution to yield the corresponding secondary and tertiary amine derivatives. However, these reactions are often complicated by overalkylation, as the product amine can be more nucleophilic than the starting amine, leading to a mixture of products.

Tertiary and Heterocyclic Amines: The reaction with tertiary amines, such as triethylamine (B128534), or heterocyclic amines like piperidine (B6355638) and pyridine (B92270), is more straightforward. researchgate.net This reaction, known as the Menschutkin reaction, leads to the formation of quaternary ammonium (B1175870) salts, as overalkylation is not possible. For instance, the reaction with piperidine, a secondary amine, would yield a tertiary amine, while reaction with pyridine, a tertiary heterocyclic amine, would yield a quaternary pyridinium (B92312) salt. chemicalforums.com

Table 1: Representative Reactions of Benzylic Bromides with Nitrogen Nucleophiles

NucleophileAnalogous ElectrophileProduct TypeTypical ConditionsReference
PiperidineBenzyl (B1604629) chlorideTertiary AmineK₂CO₃, EtOH, Microwave (80°C) chemicalforums.com
PyridineBenzyl bromideQuaternary Ammonium SaltDMF, 40-45°C, 20-24 h semanticscholar.org
2-(Benzylthio)pyridineBenzyl bromideQuaternary Ammonium SaltAmbient temperature, 4 days prepchem.com

Oxygen-based nucleophiles are effective for converting the benzylic bromide into ethers and esters.

Alkoxides: In a reaction analogous to the Williamson ether synthesis, alkoxides (e.g., sodium ethoxide) would attack the benzylic carbon to displace the bromide and form the corresponding ether derivative, 4-(4-(alkoxymethyl)phenyl)thiazol-2-amine.

Carboxylates: Carboxylate salts, such as sodium acetate (B1210297), readily react with benzylic halides to form benzyl esters. doubtnut.comresearchgate.net This reaction provides a direct route to ester derivatives of the parent compound, yielding products like 4-(2-amino-thiazol-4-yl)benzyl acetate. The reaction is typically carried out in a polar aprotic solvent. chemicalbook.com

Table 2: Representative Reactions of Benzylic Bromides with Oxygen Nucleophiles

NucleophileAnalogous ElectrophileProduct TypeTypical ConditionsReference
Sodium AcetateBenzyl chlorideEsterToluene/Water, Phase-transfer catalyst, 85°C researchgate.net
Silver(I) AcetateBenzyl bromideEsterAcetonitrile, 50°C, 4 h chemicalbook.com

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to react efficiently with this compound to form thioethers (sulfides). The high nucleophilicity of sulfur ensures that these reactions are generally rapid and high-yielding. For example, thiophenol can be used to form the corresponding benzyl phenyl sulfide (B99878) derivative. ias.ac.in

Table 3: Representative Reactions of Benzylic Halides with Sulfur Nucleophiles

NucleophileAnalogous ElectrophileProduct TypeTypical ConditionsReference
ThiophenolsBenzyl chlorideThioether (Sulfide)Modified clay catalyst, Heat ias.ac.in
Alkyl Thiocyanates / Diaryl DisulfidesBenzyl bromideThioether (Sulfide)Samarium metal, Methanol, Room Temp researchgate.net

As mentioned, tertiary amines react with the benzylic bromide to form stable quaternary ammonium salts. semanticscholar.org This is a clean and predictable reaction. A classic example is the reaction with pyridine to form the N-benzylpyridinium bromide salt. prepchem.comgoogle.comnih.gov Similarly, reaction with phosphines, such as triphenylphosphine, would lead to the formation of a phosphonium (B103445) salt, a versatile reagent in its own right (e.g., for Wittig reactions).

Table 4: Formation of Charged Species from Benzyl Bromide

NucleophileAnalogous ElectrophileProduct TypeTypical ConditionsReference
PyridineBenzyl bromidePyridinium SaltDMF, 60°C, 48 h semanticscholar.org
TriphenylphosphineBenzyl bromidePhosphonium SaltSlight heating researchgate.net

Cross-Coupling Reactions Involving the Benzylic Bromide

The benzylic bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. This allows for the direct connection of the benzylic carbon to aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic bromide with an organoboron compound, typically a boronic acid or its ester. It provides a powerful method for synthesizing diarylmethane structures. While there are limited examples of Suzuki couplings at benzylic positions, successful protocols have been developed using specific palladium catalysts and ligands, such as Pd(OAc)₂ with JohnPhos, often under microwave conditions to shorten reaction times. nih.govrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond by reacting the benzylic bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Recent methods have been developed for the efficient cross-coupling of benzyl bromides with lithium acetylides, proceeding rapidly at room temperature. rsc.org

Table 5: Representative Cross-Coupling Reactions of Benzylic Bromides

Coupling ReactionCoupling PartnerCatalyst System (Typical)Solvent/Base (Typical)Reference
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / JohnPhosDMF / K₂CO₃ nih.gov
SonogashiraLithium Acetylide[Pd(μ-I)PtBu₃]₂Toluene / N/A rsc.org
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine mdpi.com

Reductive Transformations of the Bromomethyl Group

The bromomethyl group can be readily reduced to a methyl group, providing a route to the corresponding 4-(4-methylphenyl)thiazol-2-amine derivative. This transformation can be accomplished using various methods:

Catalytic Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas is a standard method for the hydrogenolysis of benzylic halides. youtube.com

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent can reduce the benzylic bromide.

Metal-Free Reduction: A combination of phosphorous acid (H₃PO₃) and a catalytic amount of iodine (I₂) has been shown to effectively reduce benzyl halides in a green, metal-free process. nih.gov

Radical Reactions Initiated by the Benzylic Bromide

The benzylic C–Br bond is relatively weak and can undergo homolytic cleavage to form a resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org This reactivity is the basis for several useful synthetic transformations. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

Benzylic Bromination: While the starting material is already brominated, further reaction at the benzylic position is possible if other benzylic C-H bonds are present on a different part of the molecule. Radical initiators like azobisisobutyronitrile (AIBN) or exposure to UV light can initiate these reactions, often using N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comgoogle.com

Radical Coupling Reactions: The generated benzylic radical can participate in various carbon-carbon bond-forming reactions. For instance, it can add across double bonds or be trapped by other radical species.

Reactivity of the Thiazol-2-amine Moiety

The 2-aminothiazole (B372263) core of the molecule possesses its own distinct reactivity, primarily centered on the nucleophilic amino group.

N-Functionalization of the Amino Group

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a key site for derivatization, allowing for the synthesis of a wide range of analogues through reactions like acylation and sulfonylation. nih.gov

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. umpr.ac.idnih.govresearchgate.net These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. N-acylated 2-aminothiazoles are a common motif in medicinal chemistry. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base yields sulfonamides. nih.govelsevierpure.comexcli.de This functionalization is widely used to modify the electronic and steric properties of the amino group and to introduce new interaction points for biological targets.

Table 2: Examples of N-Functionalization of 2-Aminothiazole Derivatives
SubstrateReagentBaseSolventProduct TypeYield (%)
2-Aminothiazole4-Chlorobenzoyl chloridePyridineDichloromethaneN-Acyl-2-aminothiazole85
2-Aminothiazole4-(Trifluoromethyl)benzenesulfonyl chlorideNa₂CO₃DichloromethaneN-Sulfonyl-2-aminothiazole44
2-AminobenzothiazoleAcetic Acid / Triethyl orthoformate / NaN₃-Acetic AcidN-Acetyl-2-aminobenzothiazole-
2-Amino-4-phenylthiazole (B127512)Various aromatic acid chlorides--N-Acyl-2-amino-4-phenylthiazole-
Alkylation of the Amino Nitrogen

The exocyclic 2-amino group of the thiazole ring is a primary nucleophilic center. However, its alkylation must be carefully controlled to avoid reaction at the endocyclic (ring) nitrogen atom. The tautomerism between the amino form and the imino form of 2-aminothiazoles can lead to alkylation at the ring nitrogen, forming 2-imino-3-substituted-thiazoline structures.

To achieve selective alkylation at the exocyclic amino nitrogen, the reaction often requires the use of a condensing agent or a strong base. This approach enhances the nucleophilicity of the amino group or directs the reaction towards the desired product. Studies on related 2-aminothiazole systems have shown that in the absence of such agents, alkylation tends to occur at the ring nitrogen. In contrast, the presence of reagents like lithium amide can facilitate the formation of N,N-disubstituted-2-aminothiazoles. The choice of alkylating agent and reaction conditions is therefore critical in directing the outcome of the functionalization of the amino group in this compound.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group at the C-2 position of the thiazole readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.govnih.govijpbs.comalayen.edu.iqresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is robust and has been used to synthesize a wide array of derivatives from 2-aminothiazoles. mdpi.com For instance, refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol (B145695) yields the corresponding 2-arylideneamino-4-phenylthiazoles. nih.govmdpi.com This reactivity is directly applicable to this compound, allowing for the introduction of diverse substituents through the choice of the aldehyde or ketone.

Table 1: Examples of Aldehydes Used in Schiff Base Formation with 2-Aminothiazole Derivatives
Aldehyde/Ketone ReactantReaction ConditionsResulting Schiff Base SubstructureReference
Substituted BenzaldehydesEthanol, RefluxN-(substituted-benzylidene)-thiazol-2-amine nih.gov
1H-indole-3-carboxaldehydeEthyl AlcoholN-((1H-indol-3-yl)methylene)thiazol-2-amine mdpi.com
4-(dimethylamino)benzaldehydeMethanol, Acetic Acid, RefluxN-(4-(dimethylamino)benzylidene)thiazol-2-amine ijpbs.com
CyclohexanoneMethanol, Mo-Al2O3 catalystN-cyclohexylidene-thiazol-2-amine
Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The nucleophilic 2-amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netresearchgate.netnih.gov This addition reaction is a common method for functionalizing primary amines and is highly efficient for 2-aminothiazole scaffolds. nih.govmdpi.com The reaction proceeds via the attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate.

This method allows for the straightforward introduction of a variety of substituents, depending on the R-group of the chosen iso(thio)cyanate (R-N=C=X, where X is O or S). Numerous studies have reported the synthesis of N-substituted-N'-(2-thiazolyl)ureas and thioureas, which exhibit a range of biological activities. researchgate.netresearchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives from 2-Aminothiazoles
ReagentSolvent/ConditionsProduct TypeReference
Aryl Isothiocyanate-N-Aryl-N'-(thiazol-2-yl)thiourea nih.gov
Phenyl Isocyanate-N-Phenyl-N'-(thiazol-2-yl)urea mdpi.com
Benzoyl Isothiocyanate-N-Benzoyl-N'-(thiazol-2-yl)thiourea mdpi.com
Appropriate Iso(thio)cyanate-N-substituted-N'-(2-thiazolyl)urea/thiourea researchgate.net

Electrophilic Aromatic Substitution on the Thiazole Ring (C-5 Position)

The thiazole ring itself can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic nature of the ring atoms. The 2-amino group is a strong activating group, which increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. Due to the combined electronic effects of the sulfur and nitrogen atoms, the C-5 position is the most nucleophilic and is the primary site for electrophilic substitution. mdpi.comresearchgate.net

Reactions such as halogenation, nitration, and azo coupling preferentially occur at this position. scribd.comjocpr.com For example, 2-amino-4-substituted thiazoles readily undergo coupling reactions with aromatic diazonium salts at the C-5 position to yield 2-amino-5-arylazothiazoles. mdpi.comscribd.com Similarly, halogenation of 2-aminothiazoles typically yields the 2-amino-5-halothiazole derivative. jocpr.com

Reactivity at the Thiazole Ring Carbon Atoms (C-4 and C-5)

The reactivity of the carbon atoms within the thiazole ring is not uniform. The C-4 position is substituted with the 4-(bromomethyl)phenyl group, limiting its potential for further substitution on the ring itself. Its chemical behavior is largely influenced by this large substituent.

In contrast, the C-5 position is the most electron-rich carbon in the 2-aminothiazole system and, as mentioned, is the primary site for electrophilic attack. mdpi.com The high electron density at C-5 makes it a potent nucleophile. Studies comparing the nucleophilicity of the exocyclic nitrogen versus the C-5 carbon have shown that, in some cases, 2-aminothiazoles can react preferentially as carbon nucleophiles at the C-5 position, leading to the formation of C-bonded adducts rather than N-bonded ones. researchgate.net This highlights the significant reactivity of the C-5 position in the derivatization of the thiazole core. The toxic effects of some thiazole derivatives have been linked to the C4-C5 epoxidation-diol pathway, further indicating the reactivity of this double bond. researchgate.net

Concurrent and Selective Functionalization Strategies

Chemoselectivity Challenges Between the Bromomethyl and Amino Groups

A significant challenge in the derivatization of this compound is the presence of three distinct reactive sites: the nucleophilic 2-amino group, the electrophilic benzylic carbon of the bromomethyl group, and the nucleophilic C-5 position of the thiazole ring. Achieving selective functionalization requires careful control of reaction conditions and judicious choice of reagents.

The primary chemoselectivity challenge lies between the nucleophilic amino group and the electrophilic bromomethyl group. These two groups can react with each other in an intermolecular fashion, potentially leading to oligomerization or polymerization, especially under basic conditions that enhance the nucleophilicity of the amine.

When introducing an external reagent, the outcome depends on whether the reagent is an electrophile or a nucleophile:

Electrophilic Reagents (e.g., acyl chlorides, isocyanates, aldehydes) will preferentially react with the most nucleophilic site, which is the 2-amino group. nih.govresearchgate.net Conditions must be chosen to avoid side reactions at the bromomethyl group, such as elimination.

Nucleophilic Reagents will target the electrophilic benzylic carbon of the bromomethyl group in an S_N2 reaction. In this case, the 2-amino group can act as a competing nucleophile. To achieve selectivity, one might need to protect the amino group before carrying out the nucleophilic substitution. youtube.com Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed and later removed under acidic or hydrogenolysis conditions, respectively. youtube.com

Furthermore, the nucleophilic C-5 position competes with the 2-amino group for electrophiles. While acylation and related reactions favor the amino group, other electrophilic substitutions like halogenation are more likely to occur at the C-5 position. jocpr.com Therefore, achieving a desired transformation on this multifunctional molecule requires a strategic approach, often involving protection-deprotection steps or the use of highly selective reaction conditions to differentiate between the various reactive centers.

Protecting Group Strategies for Orthogonal Reactivity

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule. wikipedia.orgthieme-connect.de This is particularly crucial for a molecule like this compound, which possesses two distinct reactive sites: the 2-amino group and the bromomethyl group. The nucleophilic amino group is susceptible to reaction with a wide range of electrophiles, including alkylating and acylating agents, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions. researchgate.net To achieve selective derivatization, one functional group must be temporarily masked while the other is being modified.

The selection of appropriate protecting groups is paramount and depends on their stability to various reaction conditions and the ease of their selective removal. jocpr.comneliti.com For the 2-amino group of the thiazole ring, several common nitrogen protecting groups can be employed. These are typically carbamates, which decrease the nucleophilicity of the amine. neliti.com

Common Protecting Groups for the 2-Amino Group:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov

Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and mild basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, typically piperidine in DMF, while remaining stable to acidic and hydrogenolysis conditions. nih.gov

The challenge in developing an orthogonal strategy for this compound lies in the reactivity of the bromomethyl group. The conditions used for the introduction and, more importantly, the removal of the amino protecting group must not affect the benzylic bromide. For instance, the use of strongly basic conditions for Fmoc deprotection could potentially lead to side reactions involving the bromomethyl group, such as elimination or substitution with the base itself.

A plausible orthogonal strategy would involve protecting the 2-amino group with a Boc group. The Boc-protected intermediate would be stable to nucleophilic substitution reactions at the bromomethyl position. After the desired modification of the bromomethyl group, the Boc group can be selectively removed with acid without affecting the newly formed bond at the benzylic position.

Conversely, if derivatization of the amino group is desired first, the bromomethyl group's reactivity needs to be considered. While direct protection of a benzylic bromide is less common, the synthetic strategy would involve immediate reaction of the bromomethyl group with a nucleophile, followed by manipulation of the 2-amino group.

Below is an interactive data table summarizing potential protecting group strategies for the 2-amino group of this compound, highlighting the conditions for their introduction and removal, and considerations for orthogonality.

Protecting GroupIntroduction ReagentRemoval ConditionsOrthogonality Considerations with Bromomethyl Group
Boc Di-tert-butyl dicarbonate (Boc₂O), baseTrifluoroacetic acid (TFA) or HCl in an inert solventHigh orthogonality. Acidic deprotection is unlikely to affect subsequent modifications at the benzylic position.
Cbz Benzyl chloroformate (CbzCl), baseCatalytic hydrogenolysis (H₂/Pd-C)Good orthogonality. Hydrogenolysis is selective for the Cbz group, though care must be taken if other reducible groups are present.
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), basePiperidine in DMFPotential for side reactions at the bromomethyl group under basic deprotection conditions. Careful optimization would be required.

Tandem Reactions and One-Pot Transformations

The dual functionality of this compound makes it an ideal substrate for tandem reactions and one-pot transformations, which are highly efficient synthetic methods that reduce the number of purification steps, save time, and minimize waste. nih.gov In such processes, the sequential reactivity of the amino and bromomethyl groups can be exploited to construct complex heterocyclic systems in a single operation.

A prominent example of a tandem reaction involving a similar structural motif is the synthesis of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. While specific literature on this compound as the starting material is not abundant, the general reactivity pattern of 2-aminothiazoles suggests its high potential in such transformations.

For instance, the 2-amino group can act as a nucleophile to react with a suitable electrophile, and subsequently, the bromomethyl group can undergo an intramolecular cyclization. A hypothetical one-pot synthesis of a thiazolo[3,2-a]pyrimidine derivative could involve the reaction of this compound with a β-keto ester. The initial reaction would be the condensation of the 2-amino group with the ketone of the β-keto ester to form an enamine intermediate. This would be followed by an intramolecular nucleophilic attack of the enamine nitrogen or the thiazole nitrogen onto the benzylic carbon of the bromomethyl group, leading to the formation of the fused ring system.

Potential Tandem Reaction for the Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative:

Initial Condensation: The 2-amino group of this compound reacts with a β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an enamine or imine intermediate.

Intramolecular Cyclization: The nucleophilic nitrogen of the intermediate attacks the electrophilic benzylic carbon of the bromomethyl group, leading to the formation of a new six-membered ring fused to the thiazole ring.

This type of reaction is often catalyzed by a base, which facilitates both the initial condensation and the final cyclization step. The choice of solvent and temperature would be critical to control the reaction pathway and maximize the yield of the desired product.

The following table outlines a hypothetical one-pot synthesis based on known reactivity patterns of 2-aminothiazoles and compounds with benzylic halide functionalities.

Reactant 1Reactant 2Catalyst/ConditionsPotential ProductReaction Type
This compoundEthyl acetoacetateBase (e.g., K₂CO₃), heatSubstituted thiazolo[3,2-a]pyrimidinoneOne-pot condensation and intramolecular alkylation
This compoundMalononitrileBase (e.g., piperidine), heatSubstituted dihydropyridothiazolo[3,2-a]pyrimidineOne-pot Knoevenagel condensation and intramolecular cyclization

The exploration of such tandem and one-pot transformations starting from this compound opens up avenues for the rapid and efficient synthesis of novel and potentially biologically active fused heterocyclic compounds. Further research in this area is warranted to fully elucidate the synthetic utility of this versatile building block.

Strategic Utility of 4 4 Bromomethyl Phenyl Thiazol 2 Amine As a Building Block in Complex Chemical Synthesis

Design Principles for Constructing Diverse Chemical Scaffolds from 4-(4-(Bromomethyl)phenyl)thiazol-2-amine

The design of diverse chemical scaffolds originating from this compound is predicated on the orthogonal reactivity of its primary functional groups. The 2-amino group readily participates in reactions typical of primary aromatic amines, such as acylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases. nih.govnih.gov Concurrently, the bromomethyl group, a benzylic halide, is highly susceptible to nucleophilic substitution by a variety of nucleophiles including amines, thiols, and carboxylates. wikipedia.org This dual reactivity allows for a systematic and predictable approach to molecular elaboration.

Key design principles include:

Sequential Functionalization: One reactive site can be selectively modified while the other remains intact for a subsequent transformation. For instance, the amino group can first be acylated, followed by the displacement of the bromide with a nucleophile. This stepwise approach enables the controlled introduction of different functionalities.

Intramolecular Cyclization: By choosing a reagent that can react with both the amino and bromomethyl groups, intramolecular cyclization can be achieved, leading to the formation of novel fused heterocyclic systems. The choice of linker length and flexibility between the two reacting moieties within the reagent is crucial in dictating the size and nature of the resulting ring system.

Bifunctional Linking: The molecule can act as a linker, connecting two different molecular entities through its distinct reactive ends. This is particularly useful in the synthesis of conjugates for various applications, including targeted drug delivery and the development of chemical probes.

The strategic selection of reaction partners and conditions allows chemists to navigate through chemical space and construct libraries of compounds with diverse structural motifs, all stemming from a single, versatile starting material.

Exploration of Chemical Space via Modular Synthesis and Combinatorial Approaches

The inherent modularity of this compound makes it an ideal substrate for modular synthesis and combinatorial chemistry, facilitating the rapid generation of large libraries of related compounds. mdpi.com This approach is particularly valuable in drug discovery for the identification of new lead compounds.

In a typical modular synthesis workflow, the 2-amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides, while the bromomethyl group can be reacted with a library of nucleophiles. This creates a matrix of possible products, allowing for a systematic exploration of the structure-activity relationship (SAR).

Table 1: Exemplar Modular Synthesis Scheme

Module A (at 2-amino group) Module B (at bromomethyl group) Resulting Scaffold
Acetylation Reaction with Piperidine (B6355638) N-(4-(4-(piperidin-1-ylmethyl)phenyl)thiazol-2-yl)acetamide
Benzoylation Reaction with Sodium Azide N-(4-(4-(azidomethyl)phenyl)thiazol-2-yl)benzamide

This combinatorial approach allows for the generation of a vast number of derivatives from a single starting material, significantly accelerating the discovery of molecules with desired properties.

Multi-Component Reaction Approaches Leveraging Multiple Reactive Sites of the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, are powerful tools in modern organic synthesis. The structure of this compound, with its multiple reactive sites, is well-suited for the design of novel MCRs.

For example, a one-pot reaction could be envisioned where the 2-amino group participates in a condensation reaction with an aldehyde and an isocyanide (Ugi-type reaction), while the bromomethyl group is simultaneously or sequentially trapped by a nucleophile present in the reaction mixture or added subsequently. Such strategies can lead to the rapid assembly of highly complex and diverse molecular architectures from simple starting materials. While specific MCRs involving this exact molecule are not extensively documented, the reactivity of the 2-aminothiazole (B372263) moiety in such reactions is well-established. nih.govmdpi.com

Synthesis of Fused and Bridged Heterocyclic Systems

The dual reactivity of this compound can be harnessed for the synthesis of unique fused and bridged heterocyclic systems. This is typically achieved through intramolecular cyclization reactions where a bifunctional reagent is first attached to one of the reactive sites, followed by an internal reaction with the other.

For instance, reaction of the 2-amino group with a haloacyl chloride (e.g., chloroacetyl chloride) would yield an intermediate that can undergo intramolecular N-alkylation at the bromomethyl position to form a macrocyclic lactam. Alternatively, reaction with a dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) or pyrazine (B50134) ring, with the bromomethyl group available for further functionalization or subsequent cyclization. The synthesis of such fused systems is a common strategy in medicinal chemistry to create rigid scaffolds that can present pharmacophoric elements in a well-defined spatial orientation. nih.gov

Table 2: Potential Fused and Bridged Systems from this compound

Reagent Intermediate Cyclization Product
Chloroacetyl chloride 2-chloro-N-(4-(4-(bromomethyl)phenyl)thiazol-2-yl)acetamide Macrocyclic lactam
Ethyl acetoacetate Ethyl 3-((4-(4-(bromomethyl)phenyl)thiazol-2-yl)amino)but-2-enoate Fused pyridinone system

Role in Scaffold Hopping and Lead Compound Derivatization in Chemical Library Synthesis

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with similar biological activity to a known lead compound but with a different core structure. nih.gov The 2-aminothiazole moiety is a common scaffold in many biologically active molecules. The title compound, with its additional reactive handle, serves as an excellent starting point for scaffold hopping and lead derivatization.

Starting from a known 2-aminothiazole-based lead compound, the bromomethyl group of this compound allows for the introduction of a wide variety of substituents. This can lead to the discovery of new interactions with the biological target, improved pharmacokinetic properties, or the circumvention of existing intellectual property.

In the context of chemical library synthesis for high-throughput screening, this compound can be used to generate a library of derivatives where the 2-aminothiazole core is maintained, but the periphery is extensively modified. For example, the amino group can be kept free to mimic a key interaction, while the bromomethyl group is used to attach a diverse set of fragments, exploring new regions of the binding pocket. This approach of "decorating" a known pharmacophore is a powerful tool in lead optimization. asianpubs.org

Advanced Computational and Theoretical Investigations of 4 4 Bromomethyl Phenyl Thiazol 2 Amine and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(4-(bromomethyl)phenyl)thiazol-2-amine from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and optical properties. researchgate.netmdpi.com A smaller gap generally implies higher reactivity and easier electronic excitation. researchgate.net

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine these orbital energies and their spatial distributions. mdpi.comniscair.res.in The HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) ring, which possesses nitrogen and sulfur heteroatoms with lone pairs of electrons. The LUMO, conversely, is likely distributed across the phenyl ring and the antibonding σ* orbital of the C-Br bond in the bromomethyl group, indicating this site's susceptibility to nucleophilic attack.

The presence of different substituents on the phenyl ring or the amine group in derivatives would modulate these energy levels. Electron-donating groups would raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capabilities. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies Calculated via DFT

This table presents illustrative data based on typical DFT calculations for 2-amino-4-arylthiazole systems.

Molecular OrbitalEnergy (eV)Description
HOMO -6.25Primarily localized on the 2-aminothiazole moiety, indicating its role as the primary electron-donating site.
LUMO -1.80Distributed over the phenyl ring and the bromomethyl group's C-Br antibonding orbital.
HOMO-LUMO Gap (ΔE) 4.45Suggests moderate chemical reactivity and stability.

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for accurately predicting ¹H and ¹³C NMR chemical shifts. d-nb.infowu.ac.th Calculations can provide theoretical spectra that, when compared with experimental data, help assign specific signals to each nucleus in the molecule. mdpi.comnih.gov For this compound, calculations would predict distinct signals for the methylene (B1212753) protons of the bromomethyl group, the aromatic protons on the phenyl ring, the lone proton on the thiazole (B1198619) ring, and the amine protons.

IR Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the frequencies and intensities of infrared absorption bands. researchgate.net This is useful for identifying characteristic functional group vibrations. Key predicted frequencies for the target molecule would include the N-H stretching of the amine, aromatic C-H stretching, C=N and C=C stretching within the thiazole and phenyl rings, and the distinctive C-Br stretching of the bromomethyl group at lower wavenumbers. Comparing calculated frequencies (often scaled to correct for anharmonicity) with experimental spectra aids in comprehensive spectral assignment. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. nih.govrsc.org The calculations can determine the maximum absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions, typically π → π* transitions for conjugated systems like this one. nih.gov For this compound, the primary absorption bands are expected to arise from electronic transitions involving the conjugated system formed by the phenyl and thiazole rings.

Table 2: Predicted Spectroscopic Data for this compound

This table contains illustrative values based on standard computational methods for similar molecular structures.

Spectroscopic DataPredicted ValueAssignment
¹H NMR Chemical Shift (ppm) ~4.6-CH₂- protons (bromomethyl group)
¹³C NMR Chemical Shift (ppm) ~33.0-CH₂- carbon (bromomethyl group)
IR Frequency (cm⁻¹) ~3450, ~3350N-H asymmetric and symmetric stretching
IR Frequency (cm⁻¹) ~1620C=N stretching (thiazole ring)
IR Frequency (cm⁻¹) ~650C-Br stretching
UV-Vis λ_max (nm) ~290π → π* transition of the conjugated aryl-thiazole system

The 2-aminothiazole core of the molecule can exist in two tautomeric forms: the amino form and the imino form. researchgate.netyoutube.com Computational chemistry is instrumental in determining the relative stability of these tautomers. By calculating the ground-state energies of both optimized structures, the equilibrium constant can be predicted. For most 2-aminothiazole systems, DFT studies have consistently shown that the amino tautomer is significantly more stable than the imino tautomer, often by several kcal/mol. researchgate.netrsc.org This preference is due to the aromaticity of the thiazole ring in the amino form.

Furthermore, conformational analysis can be performed by calculating the potential energy surface for rotation around the single bond connecting the phenyl and thiazole rings. This helps identify the most stable (lowest energy) conformation and the energy barrier to rotation, providing insight into the molecule's flexibility and preferred three-dimensional shape.

Reaction Mechanism Elucidation via Computational Chemistry

The bromomethyl group on the phenyl ring is a reactive handle for derivatization, primarily through nucleophilic substitution reactions. Computational chemistry can elucidate the mechanisms of these transformations in great detail.

Nucleophilic substitution at the benzylic carbon of the bromomethyl group is expected to proceed via an S_N2 mechanism. masterorganicchemistry.com Computational methods can locate the transition state (TS) for this reaction. libretexts.org The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. libretexts.org

For the reaction of this compound with a nucleophile (e.g., an amine, thiol, or cyanide), a TS search would be performed. The calculated TS geometry would show the characteristic features of an S_N2 reaction: a pentacoordinate carbon atom with the nucleophile-carbon bond partially formed and the carbon-bromine bond partially broken, typically with a "backside attack" geometry. Verifying the TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Once the energies of the reactants, transition state, and products are calculated, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state defines the activation energy (Eₐ). github.io This value is crucial for understanding the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate, according to the Arrhenius equation. nih.gov

Computational studies can compare the activation energies for reactions with different nucleophiles, allowing for a prediction of relative reactivity. For instance, the energetics of derivatization with a series of substituted anilines could be modeled to understand how electronic effects on the nucleophile influence the reaction rate. Such studies provide predictive power in synthetic planning and help rationalize experimental kinetic observations. cu.edu.eg

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful in silico tools to investigate the structural and electronic properties of this compound and its derivatives at an atomic level. These computational techniques provide profound insights into the molecule's dynamic behavior, conformational preferences, and intrinsic reactivity, which are crucial for understanding its potential interactions and for the rational design of new, related compounds.

Conformational Dynamics and Flexibility of the Phenyl and Thiazole Moieties

A relaxed potential energy surface scan is typically performed by systematically varying the dihedral angle and calculating the corresponding energy of the molecule at each step. This process reveals the most stable (lowest energy) conformations and the energy barriers that hinder free rotation. For molecules with linked aromatic rings, steric hindrance between ortho hydrogens and electronic effects like conjugation play a significant role in determining the preferred geometry. mdpi.commdpi.com

In the case of this compound, the lowest energy conformation is predicted to be a non-planar arrangement, where the phenyl and thiazole rings are twisted relative to each other. A fully planar conformation often results in steric clashes, leading to higher energy. mdpi.com The rotation around the central carbon-carbon bond is associated with a specific energy barrier, as illustrated in the hypothetical data below.

Table 1: Hypothetical Relative Energy Profile for Phenyl-Thiazole Rotation
Dihedral Angle (τ)Relative Energy (kcal/mol)Conformation Description
3.5Planar (Eclipsed) - High Energy
30°0.5Twisted
45°0.0Twisted - Global Minimum
60°0.6Twisted
90°2.0Perpendicular - Rotational Barrier
120°0.6Twisted
150°0.5Twisted
180°3.2Planar (Anti-Eclipsed) - High Energy

The flexibility imparted by this rotational freedom is a key determinant of how the molecule can adapt its shape to fit into a biological target, such as an enzyme's active site. Molecular dynamics (MD) simulations can further elucidate this flexibility by simulating the molecule's movement over time, providing a dynamic picture of the accessible conformations and their relative stabilities in various environments. mdpi.comnih.gov

Prediction of Reactivity Hotspots

Computational quantum chemistry methods, particularly DFT, are instrumental in predicting the most reactive sites within a molecule. rdd.edu.iqresearchgate.net This is achieved by analyzing the electronic structure, primarily through Frontier Molecular Orbital (FMO) theory and the calculation of reactivity descriptors. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights regions prone to electrophilic and nucleophilic attack, respectively.

HOMO: For this compound, the HOMO is expected to be localized predominantly over the electron-rich 2-aminothiazole ring, particularly on the nitrogen and sulfur atoms and the amino group. This suggests these sites are the most susceptible to attack by electrophiles.

LUMO: The LUMO is likely distributed over the phenyl ring and, significantly, the bromomethyl group (-CH₂Br). The antibonding σ* orbital of the C-Br bond contributes heavily to the LUMO, indicating that the methylene carbon is a primary site for nucleophilic attack, leading to the displacement of the bromide ion. This is a classic feature of benzylic halides.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iq

Table 2: Calculated Quantum Chemical Reactivity Descriptors
DescriptorCalculated Value (eV)Implication
EHOMO-6.15Indicates electron-donating ability
ELUMO-1.20Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.95Suggests moderate kinetic stability and reactivity nih.gov
Chemical Hardness (η)2.475Measures resistance to change in electron distribution nih.gov

Fukui Functions and Local Softness

To provide a more quantitative prediction of site-specific reactivity, concepts derived from DFT such as Fukui functions (f(r)) and local softness (s(r)) are employed. repositorioinstitucional.mx These descriptors quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the precise identification of atoms most susceptible to different types of chemical attack.

Nucleophilic Attack (f+): The sites with the highest values of f+ are the most likely to accept electrons. For this molecule, the methylene carbon of the bromomethyl group is predicted to be the primary hotspot.

Electrophilic Attack (f-): The sites with the highest values of f- are the most favorable for donating electrons. The nitrogen atom of the amino group and specific carbon atoms within the thiazole ring are predicted to be the most reactive towards electrophiles.

Radical Attack (f0): This descriptor averages the propensities for nucleophilic and electrophilic attack.

Table 3: Predicted Reactivity Hotspots Based on Condensed Fukui Functions
Atom/GroupPredicted Reactivity TypeRationale
Methylene Carbon (-CH₂Br)Nucleophilic AttackHigh LUMO density; high f+ index repositorioinstitucional.mx
Amino Nitrogen (-NH₂)Electrophilic AttackHigh HOMO density; high f- index
Thiazole Ring (N and S atoms)Electrophilic AttackElectron-rich heteroatoms with significant HOMO contribution

Prediction of Synthetic Accessibility and Chemical Space Exploration

While computational models can design novel molecular structures, a critical aspect is determining whether these compounds can be realistically synthesized in a laboratory. The prediction of synthetic accessibility has become a vital component of in silico drug discovery and chemical space exploration. nih.gov

Several computational methods exist to estimate synthetic feasibility, with one of the most widely used being the Synthetic Accessibility Score (SAscore). nih.gov This score is typically calculated on a scale of 1 (very easy to synthesize) to 10 (very difficult to synthesize). The algorithm for SAscore is based on an analysis of millions of known, commercially available compounds. It combines two main components:

Fragment Contributions: The molecule is deconstructed into its constituent fragments. The frequency of each fragment's appearance in a large database of known molecules is determined. Fragments that appear frequently contribute favorably to the SAscore, as they are common and likely easy to incorporate synthetically. nih.gov

Complexity Penalty: A penalty is added for structural complexity. This includes features that often complicate synthesis, such as the presence of stereocenters, spiro-fused rings, macrocycles, and non-standard ring fusions. nih.gov

For this compound, the SAscore is expected to be low, indicating that it is relatively easy to synthesize. The core fragments—a substituted phenyl ring and a 2-aminothiazole ring—are common motifs in medicinal chemistry. dntb.gov.ua The synthetic route often involves a Hantzsch thiazole synthesis or a similar well-established reaction pathway. nih.gov

Exploring the chemical space around this core structure involves generating virtual libraries of derivatives with different substituents. By calculating the SAscore for each virtual analog, researchers can prioritize which compounds to pursue for synthesis, filtering out those that are predicted to be synthetically intractable. researchgate.net This approach saves significant time and resources by focusing experimental efforts on molecules with a high probability of successful synthesis.

Table 4: Predicted Synthetic Accessibility (SA) Scores for Hypothetical Derivatives
CompoundModificationPredicted SAscoreInterpretation
This compoundParent Compound2.8Easily synthesizable researchgate.net
Derivative AMethyl group on the amino function2.9Easily synthesizable
Derivative BMethoxy group on the phenyl ring3.1Easily synthesizable
Derivative CComplex fused ring system added6.5Challenging to synthesize
Derivative DAddition of two chiral centers5.8Moderately difficult to synthesize due to stereocontrol nih.gov

This computational pre-screening allows for a more efficient exploration of the chemical space, guiding the design of new derivatives of this compound that are not only predicted to have desirable properties but are also synthetically feasible. researchgate.net

Future Directions and Emerging Research Avenues for 4 4 Bromomethyl Phenyl Thiazol 2 Amine

Development of Novel Catalytic and Sustainable Synthetic Routes for its Preparation and Derivatization

Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of 4-(4-(bromomethyl)phenyl)thiazol-2-amine and its subsequent derivatives. Conventional synthesis methods often rely on hazardous reagents and generate significant waste. nih.govresearcher.liferesearchgate.net Green synthesis approaches, which utilize renewable starting materials, non-toxic catalysts, and mild reaction conditions, are crucial for minimizing environmental impact. nih.govresearcher.liferesearchgate.net

Key areas for development include:

Heterogeneous Catalysis: The use of reusable solid catalysts can simplify purification processes and reduce waste. A rapid and efficient protocol for synthesizing 4-substituted 2-amino thiazoles using copper silicate (B1173343) as a heterogeneous and reusable catalyst has already been reported, offering advantages like short reaction times and high yields. nanobioletters.com Future work could explore other novel metal-based or metal-free heterogeneous catalysts to further improve efficiency and sustainability.

Green Solvents and Energy Sources: Research into replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a significant trend. nih.gov Additionally, innovative techniques such as microwave irradiation and ultrasound synthesis can offer advantages in terms of reaction speed, scalability, and energy efficiency. nih.govresearcher.liferesearchgate.net

Synthetic StrategyKey AdvantagesPotential Catalysts/Conditions
Heterogeneous Catalysis Reusable catalyst, simplified workup, reduced waste. nanobioletters.comCopper silicate, zeolites, metal-organic frameworks (MOFs). nanobioletters.com
Microwave/Ultrasound Rapid reaction times, increased yields, energy efficiency. nih.govresearcher.lifeSolvent-free or green solvent conditions. nih.gov
Multicomponent Reactions High atom economy, reduced purification steps, increased efficiency. mdpi.comAcid/base catalysis, metal catalysis. mdpi.com
Green Solvents Reduced environmental impact, improved safety. researchgate.netWater, ethanol (B145695), ionic liquids, deep eutectic solvents. researchgate.net

Exploration of Unconventional Reactivity Profiles and New Reaction Methodologies

The unique combination of a reactive benzylic bromide and a nucleophilic aminothiazole ring in this compound allows for a wide range of chemical transformations. While the bromomethyl group is a classic handle for substitution and the amino group for derivatization, future research could uncover more unconventional reactivity. nih.gov

Emerging research avenues include:

Photochemical Reactions: The thiazole (B1198619) ring can participate in various photochemical reactions, and exploring the behavior of this specific scaffold under light irradiation could lead to novel transformations and the synthesis of unique molecular architectures. mdpi.com

Cycloaddition Reactions: Thiazoles can undergo cycloaddition reactions, providing pathways to more complex fused heterocyclic systems. mdpi.com Investigating the potential of the this compound core in such reactions could yield novel scaffolds for various applications.

Dual Functionalization: Developing methodologies that simultaneously or sequentially functionalize both the bromomethyl group and the aminothiazole ring in a controlled manner would be a powerful tool for creating complex molecules. This could involve orthogonal protection-deprotection strategies or capitalizing on differential reactivity.

Metal-Catalyzed Cross-Coupling: While the bromomethyl group is typically used in nucleophilic substitution, its potential in novel cross-coupling reactions could be explored. Furthermore, the thiazole ring itself can be subjected to various C-H activation and functionalization reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved heat and mass transfer, and potential for scalability. researchgate.netresearchgate.net This technology is becoming increasingly important in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). researchgate.netresearcher.life

Future efforts in this area should focus on:

Developing Continuous Flow Synthesis: Adapting the synthesis of this compound and its derivatives to a continuous flow process. researchgate.netnih.gov This would enable safer handling of reactive intermediates and facilitate large-scale production. researchgate.net A multistep continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones has been reported, demonstrating the feasibility of such approaches for thiazole-containing compounds. nih.gov

Automated Synthesis Libraries: Integrating flow chemistry with automated synthesis platforms, such as the Chemspeed Accelerator, can enable the rapid generation of large libraries of derivatives. nih.gov This is particularly valuable for accelerating drug discovery efforts. nih.gov The construction of a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides has been successfully demonstrated using an automated parallel synthesis platform. nih.gov

TechnologyAdvantages for this compound
Flow Chemistry Improved safety, precise control of reaction parameters, scalability, potential for multistep synthesis. researchgate.netnih.gov
Automated Synthesis Rapid generation of chemical libraries, high-throughput derivatization, acceleration of structure-activity relationship (SAR) studies. nih.gov

Applications in Advanced Materials Science (e.g., polymer precursors, photoactive materials)

The thiazole moiety is a key component in many advanced materials due to its electronic properties, rigidity, and ability to form extended π-conjugated systems. nih.govresearchgate.net The this compound scaffold is a promising precursor for the development of novel functional materials.

Potential applications include:

Polymer Precursors: The bifunctional nature of the molecule (a polymerizable group via the bromomethyl handle and a modifiable amino group) makes it an excellent candidate for creating novel polymers. Thiazole-containing polymers have been investigated for various applications, including as corrosion inhibitors. mdpi.com

Photoactive Materials: Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz), are widely used in the construction of photoactive materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The electron-deficient nature and high planarity of the thiazole ring contribute to desirable electronic and photophysical properties. nih.govresearchgate.net The this compound core could be incorporated into new conjugated polymers or small molecules for these applications. researchgate.netrsc.org

Material ClassPotential Role of the ScaffoldRelevant Properties of Thiazole
Conjugated Polymers Monomer unit for polymerization through the bromomethyl group.Electron deficiency, rigidity, high planarity, extended π-conjugation. nih.govresearchgate.net
Photoactive Dyes Core structure for dye-sensitized solar cells (DSSCs).Tunable optical and electrochemical properties. researchgate.net
Organic Semiconductors Building block for materials in organic field-effect transistors (OFETs).Good charge transport characteristics. researchgate.net

High-Throughput Synthesis and Screening of Chemical Libraries Based on the Scaffold

The this compound scaffold is an ideal starting point for the creation of diverse chemical libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery. utsouthwestern.edu The ease of derivatization at both the bromomethyl position and the 2-amino group allows for the generation of a vast number of analogues.

Future research in this domain will involve:

Combinatorial Chemistry: Employing combinatorial strategies, likely facilitated by automated synthesis platforms, to react the parent scaffold with a wide array of building blocks. nih.gov For example, the amino group can be acylated, alkylated, or converted into Schiff bases, while the bromomethyl group can react with various nucleophiles (e.g., phenols, thiols, amines). nih.govmdpi.com

Screening for Biological Activity: Screening the resulting libraries against a multitude of biological targets to identify new lead compounds. Thiazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build robust SAR models. These models can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov Computational approaches, including molecular docking and ADME modeling, will play a crucial role in this process. nih.gov

Q & A

What are the optimal synthetic routes for 4-(4-(Bromomethyl)phenyl)thiazol-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is typically synthesized via cyclization of thiourea derivatives with α-bromo ketones. A standard method involves reacting 4-(bromomethyl)phenyl-substituted thiourea with 2-bromoacetophenone derivatives in glacial acetic acid containing sodium acetate under reflux (6–8 hours) . Yield optimization (70–72%) depends on solvent choice (e.g., benzene with K₂CO₃ or acetic acid) and heating duration. Purity can be improved via recrystallization in ethanol .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

Advanced Research Focus
SAR studies reveal that electron-withdrawing groups (e.g., bromine) at the para position of the phenyl ring enhance antimicrobial and anticancer activity. For example, substituting the thiazole core with halogenated aryl groups improves binding to microbial enzymes like DNA gyrase. Computational docking (e.g., AutoDock Vina) paired with in vitro MIC assays against E. coli and S. aureus can validate these interactions .

What crystallographic challenges arise in resolving the structure of this compound derivatives?

Advanced Research Focus
Crystallization of brominated thiazoles often faces issues with twinning or weak diffraction due to heavy atom displacement. Using SHELXTL or SHELXL for refinement, paired with high-resolution X-ray data (≤1.0 Å), improves structure determination. For example, the bromomethyl group’s orientation can be resolved via Hirshfeld surface analysis to assess intermolecular interactions .

Which analytical techniques are critical for characterizing thiazole-amine derivatives, and how are spectral contradictions resolved?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Confirm regioselectivity of bromomethyl substitution via aromatic proton splitting patterns.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
    Contradictions in spectral data (e.g., unexpected coupling constants) may arise from rotational isomerism, resolved via variable-temperature NMR .

How does molecular docking inform the design of this compound-based kinase inhibitors?

Advanced Research Focus
Docking against ATP-binding pockets (e.g., CDK2 or EGFR kinases) identifies key interactions:

  • The thiazole nitrogen forms hydrogen bonds with hinge-region residues (e.g., Glu81 in CDK2).
  • The bromomethyl group enhances hydrophobic contacts with conserved leucine or phenylalanine residues.
    Validation via kinase inhibition assays (IC₅₀) and ADMET profiling ensures selectivity and bioavailability .

What strategies address contradictory biological activity data in thiazole-amine derivatives?

Advanced Research Focus
Discrepancies between in silico predictions and in vitro results may stem from:

  • Solubility issues : Use logP calculations (e.g., XLogP3) to optimize DMSO/PBS solubility.
  • Metabolic instability : Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated degradation.
    Validate via parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .

How can regioselective functionalization of the thiazole ring improve pharmacological properties?

Advanced Research Focus
Propargylation at the 2-amino position enables click chemistry with azides to generate triazole-linked derivatives, enhancing water solubility and target affinity. For example, Cu(I)-catalyzed azide-alkyne cycloaddition with aryl azides yields 1,2,3-triazole conjugates, screened via SPR for binding kinetics .

What are the limitations of current synthetic methods for scaling up this compound?

Basic Research Focus
Challenges include:

  • Byproduct formation : Bromide displacement during cyclization, mitigated by using anhydrous NaOAc in acetic acid.
  • Low yields in polar solvents : Ethanol or DMF may reduce cyclization efficiency; switching to toluene with phase-transfer catalysts (e.g., TBAB) improves yields to >80% .

How do solvent polarity and temperature affect the tautomeric equilibrium of 2-aminothiazoles?

Advanced Research Focus
In polar solvents (DMSO-d₆), 2-aminothiazoles exhibit thione-thiol tautomerism, detectable via ¹H NMR (δ 12–14 ppm for thiol protons). Temperature-dependent studies (25–60°C) reveal entropy-driven shifts toward the thione form, critical for designing stable Schiff base derivatives .

What in vitro models are recommended for evaluating the anti-inflammatory activity of this compound?

Advanced Research Focus
Use LPS-induced RAW 264.7 macrophages to measure NO production (Griess assay) and TNF-α/IL-6 secretion (ELISA). Co-crystallization with COX-2 (PDB: 3LN1) via molecular dynamics simulations predicts binding modes, validated by IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.